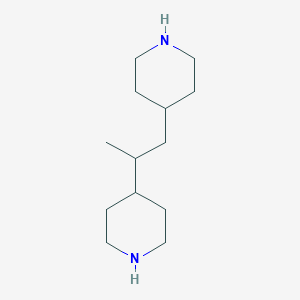
N-(4-Benzylbenzoyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzylbenzoyl)-L-phenylalanine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of L-phenylalanine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzylbenzoyl)-L-phenylalanine typically involves the amidation of L-phenylalanine with 4-benzylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Benzylbenzoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Benzylbenzoyl)-L-phenylalanine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylalanine moiety can facilitate the compound’s incorporation into biological systems, allowing it to exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methylbenzoyl)-L-phenylalanine
- N-(4-Chlorobenzoyl)-L-phenylalanine
- N-(4-Bromobenzoyl)-L-phenylalanine
Uniqueness
N-(4-Benzylbenzoyl)-L-phenylalanine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
570400-64-5 |
|---|---|
Molekularformel |
C23H21NO3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(2S)-2-[(4-benzylbenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H21NO3/c25-22(24-21(23(26)27)16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-14,21H,15-16H2,(H,24,25)(H,26,27)/t21-/m0/s1 |
InChI-Schlüssel |
GJDNVAXMRANQHW-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
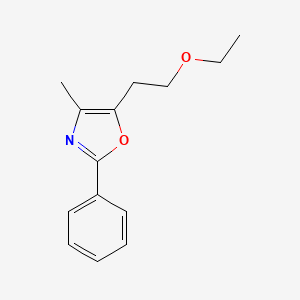
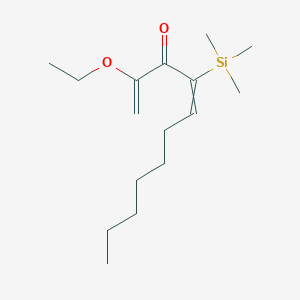
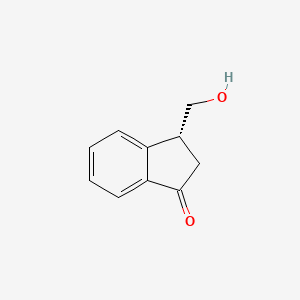

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
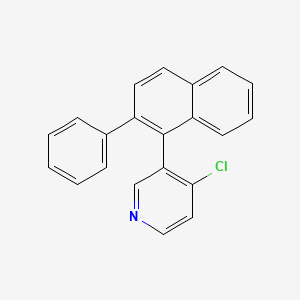
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)


![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
